

# (S)-(+)-Ibuprofen-d3 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-Ibuprofen-d3

Cat. No.: B1507591

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## Technical Guide: (S)-(+)-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(+)-Ibuprofen-d3**, a deuterated analog of the active enantiomer of ibuprofen. This document details its fundamental properties, analytical methodologies, and its primary mechanism of action.

## Core Compound Data

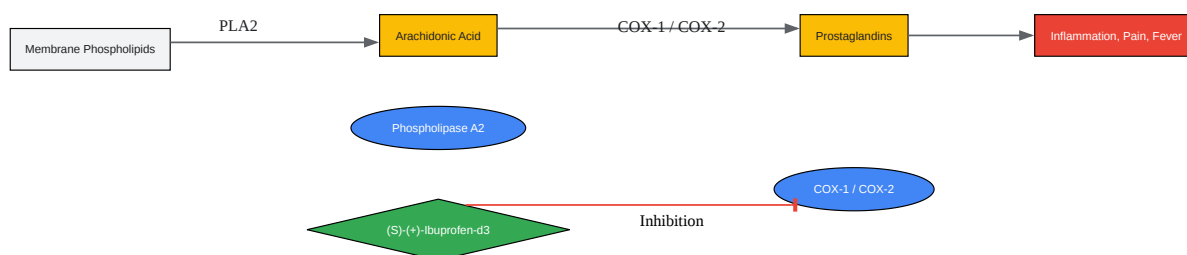
**(S)-(+)-Ibuprofen-d3**, the S-enantiomer of ibuprofen in which three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced by deuterium, is a valuable tool in pharmacokinetic and metabolic studies. Its key identifiers and physicochemical properties are summarized below.

Property	Value
CAS Number	1329643-44-8
Molecular Formula	C <sub>13</sub> H <sub>15</sub> D <sub>3</sub> O <sub>2</sub>
Molecular Weight	209.31 g/mol

## Mechanism of Action: Cyclooxygenase Inhibition

The primary pharmacological effect of (S)-(+)-Ibuprofen, and by extension its deuterated form, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, (S)-(+)-Ibuprofen prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The S-enantiomer is significantly more potent in this inhibitory action than the R-enantiomer.

The signaling pathway for prostaglandin synthesis and its inhibition by (S)-(+)-Ibuprofen is illustrated in the following diagram.



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Caption: Inhibition of the Prostaglandin Synthesis Pathway by **(S)-(+)-Ibuprofen-d3**.

## Experimental Protocols

### Chiral Separation of Ibuprofen Enantiomers by HPLC

The accurate quantification of (S)-(+)-Ibuprofen and its R-enantiomer is crucial for pharmacokinetic and metabolic studies. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the enantiomers of ibuprofen in a given sample.

Materials and Instrumentation:

- HPLC system with UV detector
- Chiral stationary phase column (e.g., cellulose or amylose-based)

- Mobile phase: A mixture of n-hexane, ethanol, and acetic acid (ratio can be optimized, e.g., 90:10:0.1 v/v/v)
- Ibuprofen standard solutions (racemic and individual enantiomers)
- Sample containing ibuprofen enantiomers

#### Procedure:

- Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvents and acid in the desired ratio. Degas the mobile phase before use.
- System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.
- Standard Injection: Inject a known concentration of racemic ibuprofen standard to determine the retention times and resolution of the two enantiomers.
- Sample Injection: Inject the sample solution into the HPLC system.
- Data Acquisition: Record the chromatogram and integrate the peak areas for each enantiomer. The detection wavelength is typically set at 220 nm.
- Quantification: Calculate the concentration of each enantiomer in the sample by comparing their peak areas to those of the standard solutions.

## In Vitro COX Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of **(S)-(+)-Ibuprofen-d3** on COX-1 and COX-2 enzymes.

Objective: To determine the IC<sub>50</sub> value of **(S)-(+)-Ibuprofen-d3** for COX-1 and COX-2.

#### Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)

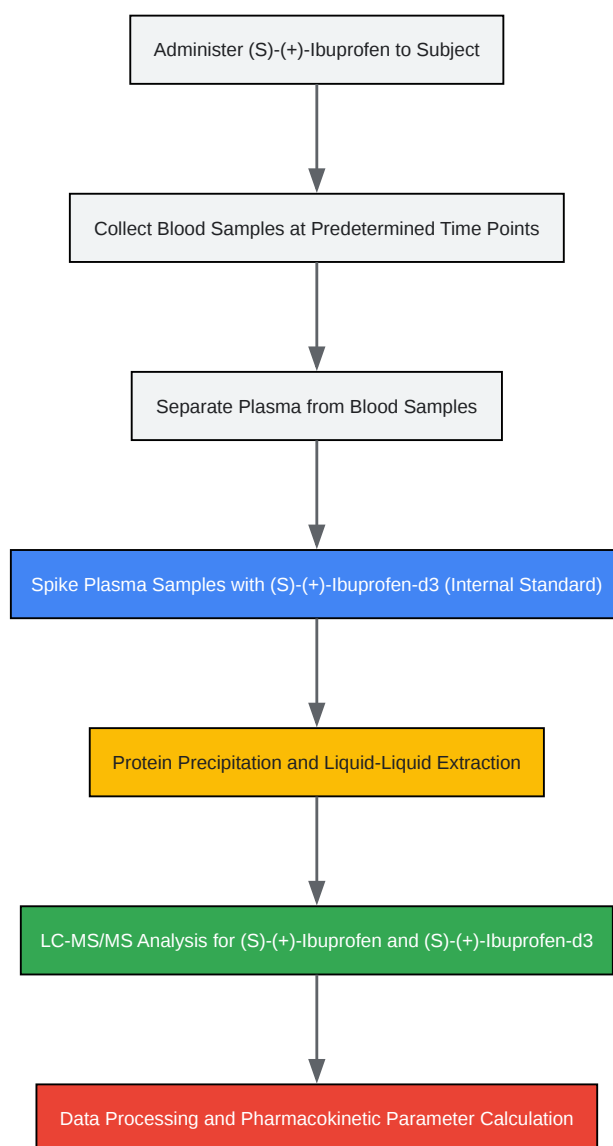
- **(S)-(+)-Ibuprofen-d3** test solutions at various concentrations
- Assay buffer (e.g., Tris-HCl buffer)
- Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
- Microplate reader

#### Procedure:

- **Enzyme Preparation:** Prepare solutions of COX-1 and COX-2 in the assay buffer.
- **Incubation:** In a microplate, add the COX enzyme, assay buffer, and different concentrations of **(S)-(+)-Ibuprofen-d3**. Include control wells with no inhibitor and blank wells with no enzyme.
- **Pre-incubation:** Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- **Reaction Termination:** After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).
- **Detection:** Measure the amount of prostaglandin produced using a suitable detection method.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

## Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **(S)-(+)-Ibuprofen-d3** as an internal standard for the analysis of (S)-(+)-Ibuprofen in biological samples.



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Caption: Workflow for a Pharmacokinetic Study Using **(S)-(+)-Ibuprofen-d3**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)